tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
Description
Tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a chemical compound with the molecular formula C13H19N3O4 It is a derivative of imidazo[1,5-a]pyrazine, a heterocyclic compound known for its diverse biological activities
Properties
IUPAC Name |
tert-butyl 6-methyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-6-14-8-13-5-10(14)7-15(9)11(16)17-12(2,3)4/h5,8-9H,6-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDUVDQMLLEWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C=NC=C2CN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with tert-butyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized imidazo[1,5-a]pyrazine derivatives.
Reduction: Reduced imidazo[1,5-a]pyrazine derivatives.
Substitution: Various ester derivatives depending on the substituent used.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds with imidazo[1,5-a]pyrazine structures often exhibit significant biological activities. Tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has shown promise in various biological assays, particularly in antibacterial research.
Case Study:
- A study synthesized several derivatives of imidazo[1,5-a]pyrazine and tested their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited moderate to good antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Antitumor Potential
The compound's structural features may enhance interactions with biological targets such as enzymes or receptors, making it a candidate for antitumor applications.
Case Study:
- A related study evaluated the antitumor activity of various imidazo[1,5-a]pyrazine derivatives in human tumor cell lines (e.g., gastric adenocarcinoma and breast carcinoma). The most promising compounds demonstrated selective cytotoxicity without significant toxicity to non-tumor cells .
Synthetic Applications
This compound serves as a key intermediate in the synthesis of several pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.
Synthesis Methods:
Common methods for synthesizing this compound involve:
- Bromination: Utilizing N-Bromosuccinimide (NBS) as a brominating agent under controlled conditions.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterization of synthesized compounds through techniques such as ^1H and ^13C NMR .
Mechanism of Action
The mechanism of action of tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
- 7-tert-butyl 1-methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate
- 7-tert-butyl 2-methyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
- 7-tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
Uniqueness
Tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
Chemical Identity and Structure
tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS Number: 1881288-57-8) is an organic compound characterized by its unique imidazo[1,5-a]pyrazine framework. The molecular formula is , with a molecular weight of approximately 237.30 g/mol. This compound features a tert-butyl group and a methyl substituent, contributing to its distinctive chemical properties and potential applications in medicinal chemistry and drug development .
Biological Activity
Pharmacological Properties
Research indicates that compounds with imidazo[1,5-a]pyrazine structures often exhibit significant biological activities. This compound has shown promise in various biological assays, indicating potential therapeutic applications. Its structural features may enhance interactions with biological targets such as enzymes or receptors .
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Antiprotozoal | Shows efficacy in inhibiting protozoan growth in vitro. |
| Enzyme Inhibition | Potential inhibitor of specific kinases (e.g., p38 MAPK) with promising IC50 values. |
| Cytotoxicity | Demonstrated cytotoxic effects on certain cancer cell lines. |
Case Studies
- Enzyme Inhibition
- Antimicrobial Activity
-
Antiprotozoal Efficacy
- The compound was tested against various protozoan parasites, showing promising results with IC50 values below 20 µg/mL for certain strains. This suggests potential use in treating protozoal infections .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions facilitated by its unique structural features. The presence of the imidazo[1,5-a]pyrazine core is critical for enhancing binding affinity to target enzymes and receptors.
| Target | Mechanism |
|---|---|
| p38 MAPK | Inhibition of phosphorylation pathways involved in inflammatory responses. |
| Bacterial Enzymes | Disruption of cell wall synthesis or function through enzyme inhibition. |
| Protozoan Targets | Interference with metabolic pathways essential for parasite survival. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
